2-Benzyl-4-methylthiazole chemical structure and properties
2-Benzyl-4-methylthiazole chemical structure and properties
An In-depth Technical Guide to the 2-Benzyl-4-methylthiazole Scaffold
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the 2-benzyl-4-methylthiazole scaffold, a promising heterocyclic framework for drug discovery. Due to the limited publicly available data on the parent compound, this guide synthesizes information by focusing on its well-characterized and synthetically accessible derivatives, primarily 2-benzyl-4-methylthiazole-5-carboxylic acid and 2-benzyl-4-methylthiazole-5-carbohydrazide. We will delve into the structural features, physicochemical properties, robust synthetic protocols, and analytical methodologies pertinent to this chemical family. Furthermore, we will examine the established and potential biological activities of these molecules, providing researchers, scientists, and drug development professionals with a foundational understanding and practical insights to leverage this scaffold in their research endeavors.
The 2-Benzyl-4-methylthiazole Scaffold: A Structural Overview
The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a fundamental building block in the design of therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous clinically approved drugs. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The versatility of the thiazole ring allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug candidates.[3]
Structural Elucidation of 2-Benzyl-4-methylthiazole
The core structure of 2-benzyl-4-methylthiazole consists of a central thiazole ring substituted with a benzyl group at the 2-position and a methyl group at the 4-position.
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Thiazole Ring: The aromatic heterocycle that forms the core of the molecule.
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2-Benzyl Group (-CH₂-Ph): This group provides a significant lipophilic character and potential for π-π stacking interactions with biological targets.
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4-Methyl Group (-CH₃): A small alkyl substituent that can influence the molecule's steric profile and metabolic stability.
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5-Position: This position is unsubstituted in the parent molecule but is a key site for functionalization, as seen in its common derivatives.
Key Derivatives and Their Significance
Research and commercial availability have centered on derivatives functionalized at the 5-position, which serve as valuable intermediates and potential active agents themselves.
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2-Benzyl-4-methylthiazole-5-carboxylic acid: The introduction of a carboxylic acid group provides a handle for further synthetic modifications, such as amide bond formation, and can serve as a key pharmacophoric feature for interacting with biological receptors.[4]
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2-Benzyl-4-methylthiazole-5-carbohydrazide: This derivative is a versatile synthetic intermediate, often used in the construction of more complex heterocyclic systems like pyrazoles and oxadiazoles, expanding the chemical space for drug discovery.[5]
Physicochemical and Spectroscopic Properties
The characterization of any novel compound relies on a thorough analysis of its physical and spectroscopic properties. This section details the known properties of key derivatives and provides an expert projection of the spectroscopic signature for the core scaffold.
Characterized Properties of Key Derivatives
The following table summarizes the reported physicochemical properties for the most common derivatives of 2-benzyl-4-methylthiazole. This data is crucial for handling, storage, and downstream applications.
| Property | 2-Benzyl-4-methylthiazole-5-carboxylic acid | 2-Benzyl-4-methylthiazole-5-carbohydrazide |
| CAS Number | 876715-98-9[4] | Not explicitly listed, derivative of C12H13N3OS |
| Molecular Formula | C₁₂H₁₁NO₂S[4] | C₁₂H₁₃N₃OS[5] |
| Molecular Weight | 233.29 g/mol [4] | 247.32 g/mol [5] |
| Physical Form | Beige Solid | Solid[5] |
| Purity | ≥ 95% | Not specified |
| Storage Temperature | Room Temperature | Not specified |
Projected Spectroscopic Profile Analysis
While experimental spectra for the parent 2-benzyl-4-methylthiazole are not published, its structure allows for a reliable prediction of its key spectroscopic features. This predictive analysis is an essential tool for chemists to confirm the identity of a synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Phenyl Ring): A multiplet integrating to 5 protons would be expected in the δ 7.2-7.4 ppm range, characteristic of a monosubstituted benzene ring.
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Methylene Protons (-CH₂-): A sharp singlet integrating to 2 protons is predicted around δ 4.0-4.5 ppm. The deshielding is due to the adjacent aromatic thiazole and phenyl rings.
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Thiazole Proton (H5): A singlet for the single proton on the thiazole ring would likely appear in the aromatic region, estimated around δ 6.9-7.2 ppm.
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Methyl Protons (-CH₃): A singlet integrating to 3 protons, characteristic of the methyl group on the thiazole ring, would be expected in the upfield region, around δ 2.3-2.5 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Thiazole Carbons: Three distinct signals are expected for the thiazole ring carbons. The C2 carbon bearing the benzyl group would be highly deshielded (>165 ppm), the C4 carbon with the methyl group would be around 150 ppm, and the C5 carbon would be the most shielded of the ring carbons (~115-120 ppm).
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Benzyl Group Carbons: One signal for the methylene carbon (~35-40 ppm) and four signals for the phenyl carbons (one quaternary, three CH) would be observed in the aromatic region (δ 125-140 ppm).
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Methyl Carbon: A single signal in the upfield region (δ ~15-20 ppm) would correspond to the methyl group.
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IR (Infrared) Spectroscopy:
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Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ would indicate the aromatic C-H bonds of the phenyl and thiazole rings.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ would correspond to the methyl and methylene groups.
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C=N and C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring vibrations within the thiazole and benzene moieties.
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MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of C₁₁H₁₁NS. A significant fragment would be the tropylium ion (C₇H₇⁺) at m/z = 91, resulting from the cleavage of the benzyl group, which is a classic fragmentation pattern for benzyl-containing compounds.
Synthesis and Reactivity
General Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most classical and reliable method for constructing 2,4-disubstituted thiazole rings. This method involves the condensation reaction between a thioamide and an α-haloketone.
Expertise & Experience Insight: The choice of the Hantzsch synthesis is predicated on its robustness, high yields, and the ready availability of starting materials. For the synthesis of the 2-benzyl-4-methylthiazole scaffold, the logical precursors would be phenylthioacetamide (providing the 2-benzyl portion) and 3-chloro-2-butanone (providing the 4-methyl and 5-H portion of the ring).
Detailed Experimental Protocol: Synthesis of a 2-Benzyl-4-methylthiazole Derivative
This protocol describes a representative synthesis adapted from general procedures for related thiazole compounds. It is designed to be a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
Objective: To synthesize a derivative of the 2-benzyl-4-methylthiazole core.
Materials:
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Phenylthioacetamide
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Ethyl 2-chloroacetoacetate
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Ethanol (absolute)
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Triethylamine (or a similar non-nucleophilic base)
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Ethyl acetate (for extraction and chromatography)
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Hexane (for chromatography)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylthioacetamide (1.0 equivalent) in absolute ethanol.
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Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1.05 equivalents).
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Initiation of Condensation: Gently heat the mixture to reflux (approximately 78 °C).
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Causality Note: Heating provides the necessary activation energy for the initial nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-haloketone.
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Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
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Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Redissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HCl formed) and brine.
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Trustworthiness Check: The bicarbonate wash is a critical step to ensure that no residual acid is carried forward, which could cause degradation during purification. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain the pure thiazole derivative.
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Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis, comparing the obtained data with the projected profiles (Section 2.2).
Chemical Reactivity and Derivatization
The 2-benzyl-4-methylthiazole scaffold possesses several sites for further chemical modification:
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The 5-Position: This is the most nucleophilic carbon on the thiazole ring and is susceptible to electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation, halogenation), providing a gateway to derivatives like the 5-carboxylic acid.
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The Benzyl Ring: The phenyl ring can undergo standard electrophilic aromatic substitution reactions, although the conditions must be chosen carefully to avoid side reactions with the thiazole ring.
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The Methylene Bridge: The benzylic protons can be involved in radical reactions or deprotonation under strong basic conditions.
Visualization of Experimental Workflow
The following diagram illustrates a standard workflow for the synthesis, purification, and characterization of a 2-benzyl-4-methylthiazole derivative, ensuring a logical and verifiable progression from starting materials to a fully characterized compound.
Caption: Synthesis to Characterization Workflow for Thiazole Derivatives.
Applications in Drug Discovery and Development
The Thiazole Scaffold in Anticancer Research
The thiazole moiety is a key component of several anticancer agents. Its ability to participate in hydrogen bonding and hydrophobic interactions makes it an effective scaffold for designing enzyme inhibitors and receptor antagonists. Specifically, substituted thiazoles have been investigated as inhibitors of kinases, tubulin polymerization, and other critical pathways in cancer progression.[7]
Potential Biological Activity of 2-Benzyl-4-methylthiazole Derivatives
While direct biological data on 2-benzyl-4-methylthiazole is sparse, studies on structurally similar compounds provide compelling rationale for its investigation. A novel series of 2-arylalkylamino-4-amino-5-aroylthiazoles were synthesized and evaluated for their antiproliferative activity.[7] Among these, benzylamino derivatives showed significant activity, inducing apoptosis in cancer cell lines.[7] This suggests that the 2-benzylthiazole core could be a valuable starting point for developing new apoptosis-inducing anticancer agents. The combination of the rigid thiazole ring and the flexible, lipophilic benzyl group may allow for optimal binding to protein targets implicated in cell survival pathways.
Analytical Methodologies
Chromatographic Analysis: Reverse-Phase HPLC
A robust analytical method is essential for determining the purity of synthesized compounds and for pharmacokinetic studies. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for compounds like 2-benzyl-4-methylthiazole.
Objective: To develop a reliable RP-HPLC method for purity analysis.
Methodology:
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Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
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Mobile Phase Preparation:
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Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Solvent B: 0.1% TFA in Acetonitrile.
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Expertise Note: TFA is used as an ion-pairing agent to improve peak shape for the basic nitrogen atom in the thiazole ring.
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Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~50 µg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).
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Gradient Elution: Start with a high aqueous composition (e.g., 90% A) and ramp to a high organic composition (e.g., 95% B) over 15-20 minutes. This ensures the elution of both polar impurities and the lipophilic product.
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Data Analysis: The purity of the sample is determined by integrating the area of all peaks in the chromatogram and calculating the area percentage of the main product peak. A successful method will show a sharp, symmetrical peak for the target compound with good resolution from any impurities.[8]
Safety and Handling
Hazard Assessment Based on Analogues
Safety data for the parent compound is unavailable. However, GHS information for closely related derivatives provides a strong basis for a cautious approach.
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2-Benzyl-1,3-thiazole-4-carboxylic acid: Is reported to cause serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335). It is also considered harmful if swallowed (H302).[4][9]
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3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Also listed as causing serious eye and skin irritation.[10]
Based on this data, it is prudent to handle 2-benzyl-4-methylthiazole and its derivatives as potentially hazardous materials.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solutions.
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
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